molecular formula C24H29ClN4O3S B2702532 N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1215410-64-2

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2702532
CAS No.: 1215410-64-2
M. Wt: 489.03
InChI Key: UIRMYYFIYMQLMM-UHFFFAOYSA-N
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Description

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a benzothiazole-piperazine core linked to a dihydrobenzodioxine-carboxamide scaffold. The hydrochloride salt form improves aqueous solubility for pharmacological applications.

Structurally, the compound integrates multiple pharmacophores:

  • 4,5-Dimethylbenzo[d]thiazol-2-yl: A substituted benzothiazole, often associated with kinase inhibition and antimicrobial activity.
  • Piperazine: A flexible nitrogen-containing ring common in antipsychotics and antidepressants.
  • Dihydrobenzo[b][1,4]dioxine: A fused oxygen-containing heterocycle that may modulate metabolic stability.

Classification frameworks, such as the periodic system’s emphasis on valence electron configurations in bonded atoms , contextualize its reactivity and bonding behavior.

Properties

IUPAC Name

N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S.ClH/c1-16-3-6-21-22(17(16)2)26-24(32-21)28-11-9-27(10-12-28)8-7-25-23(29)18-4-5-19-20(15-18)31-14-13-30-19;/h3-6,15H,7-14H2,1-2H3,(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRMYYFIYMQLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4=CC5=C(C=C4)OCCO5)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response. Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.

Cellular Effects

The effects of this compound on various cell types are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation. It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of ATP and other metabolites. These cellular effects highlight the compound’s potential in therapeutic applications, particularly in diseases where cell signaling and metabolism are dysregulated.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation. These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications. These studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing adverse effects.

Biological Activity

N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex synthetic compound belonging to the thiazole class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H29ClN4O3SC_{24}H_{29}ClN_{4}O_{3}S with a molecular weight of 489.0 g/mol. It features a thiazole ring and a piperazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H29ClN4O3S
Molecular Weight489.0 g/mol
CAS Number1215410-64-2

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound effectively reduces the synthesis of eicosanoids from arachidonic acid, leading to decreased inflammation and pain relief .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by modulating the COX pathway. The inhibition of COX enzymes results in reduced levels of prostaglandins and thromboxanes, which are mediators of inflammation.

Antitumor Activity

Thiazole compounds are also being investigated for their antitumor potential. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific substituents on the thiazole moiety appears crucial for enhancing antitumor activity.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study evaluating thiazole derivatives demonstrated that specific modifications could lead to enhanced anti-inflammatory effects in animal models. The compounds were effective in reducing edema in paw models when administered at varying doses.
  • Antimicrobial Efficacy : In a comparative study of various thiazole derivatives against common bacterial strains, it was found that certain compounds exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : Research focused on thiazole-based compounds revealed that structural modifications significantly impacted their cytotoxic effects on different cancer cell lines. For instance, the introduction of electron-donating groups at specific positions on the thiazole ring correlated with increased cytotoxicity .

Comparison with Similar Compounds

A. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)

Property Target Compound Compound 1l
Molecular Weight ~570 g/mol (estimated) 561.56 g/mol (reported)
Key Functional Groups Benzothiazole, piperazine, carboxamide, hydrochloride Imidazopyridine, nitrophenyl, ester, cyano
Spectral Characterization Presumed use of $ ^1H $/$ ^{13}C $ NMR, IR, MS $ ^1H $/$ ^{13}C $ NMR, IR, HRMS (reported)
Bioactivity Hypothesized CNS or kinase modulation Undisclosed, but imidazopyridines often target GABA receptors

Key Differences :

  • The hydrochloride salt in the target compound enhances solubility compared to Compound 1l’s neutral form.

B. C. gigantea-Derived Bioactive Compounds

For example:

  • Bioavailability : The target compound’s synthetic design allows precise lipophilicity tuning, unlike plant extracts, which face variability due to cuticle thickness and metabolic resistance in insects .
  • Target Specificity : Synthetic piperazine derivatives often exhibit higher receptor selectivity compared to broad-spectrum plant alkaloids.

Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Typical Piperazine Derivatives Benzothiazole Analogs
LogP ~2.5 (estimated) 1.8–3.2 2.0–4.0
Half-Life Moderate (piperazine cleavage) Short to moderate Long (aromatic stability)
Metabolic Pathways CYP3A4-mediated oxidation N-dealkylation, oxidation Glucuronidation

Research Implications and Limitations

The provided evidence lacks direct data on the target compound, necessitating extrapolation from structural analogs. For instance, the spectroscopic methods (NMR, HRMS) used for Compound 1l are critical for validating the target compound’s synthesis. Meanwhile, ’s emphasis on chemical uptake mechanisms underscores the importance of the dihydrobenzodioxine group in circumventing biological barriers.

Critical Knowledge Gaps:

  • Exact synthesis route and yield.
  • In vitro/in vivo efficacy and toxicity profiles.

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